![molecular formula C9H19N3O3S B1444533 2-[(2R,5S)-5-(methanesulfonamidomethyl)pyrrolidin-2-yl]-N-methylacetamide CAS No. 1442080-84-3](/img/structure/B1444533.png)
2-[(2R,5S)-5-(methanesulfonamidomethyl)pyrrolidin-2-yl]-N-methylacetamide
Descripción general
Descripción
2-[(2R,5S)-5-(methanesulfonamidomethyl)pyrrolidin-2-yl]-N-methylacetamide, commonly known as MSMA, is a small-molecule organic compound1. It has a molecular formula of C9H19N3O3S and a molecular weight of 249.33 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-[(2R,5S)-5-(methanesulfonamidomethyl)pyrrolidin-2-yl]-N-methylacetamide. However, there are general methods for the synthesis of pyrrolidin-2-ones and related compounds2.Molecular Structure Analysis
The molecular structure of 2-[(2R,5S)-5-(methanesulfonamidomethyl)pyrrolidin-2-yl]-N-methylacetamide is determined by its molecular formula, C9H19N3O3S1. Unfortunately, I couldn’t find more detailed information on its structure.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 2-[(2R,5S)-5-(methanesulfonamidomethyl)pyrrolidin-2-yl]-N-methylacetamide. However, there are general methods for the synthesis of pyrrolidin-2-ones and related compounds2.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For 2-[(2R,5S)-5-(methanesulfonamidomethyl)pyrrolidin-2-yl]-N-methylacetamide, its molecular formula is C9H19N3O3S and it has a molecular weight of 249.33 g/mol1. Unfortunately, I couldn’t find more detailed information on its physical and chemical properties.Aplicaciones Científicas De Investigación
1. Catalyst in Organic Synthesis
The compound's related variants, such as nicotinium methane sulfonate (NMS), have been utilized in the synthesis of organic molecules. NMS, which shares a structural resemblance to 2-[(2R,5S)-5-(methanesulfonamidomethyl)pyrrolidin-2-yl]-N-methylacetamide, has been reported as a bio-renewable, efficient, and economic catalyst. It facilitates the one-pot synthesis of 2-amino-3-cyanopyridines from malononitrile, aromatic aldehydes, methyl ketones, and ammonium acetate under solvent-free conditions. NMS has been characterized as a nature-based, recyclable, and reusable catalyst (Tamaddon & Azadi, 2018).
2. Ligand for Metal Coordination
Derivatives of the compound, specifically the N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide, have been explored as potential ligands for metal coordination. These derivatives have demonstrated unique molecular and supramolecular structures, facilitating N-H...N hydrogen bonds and forming hydrogen-bonded dimers, supramolecular layers, or chains. This property is significant in the field of crystallography and could be valuable for applications in material science and nanotechnology (Jacobs, Chan, & O'Connor, 2013).
3. Transfer Hydrogenation Processes
Compounds structurally related to 2-[(2R,5S)-5-(methanesulfonamidomethyl)pyrrolidin-2-yl]-N-methylacetamide, such as N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives, have been used in transfer hydrogenation processes. These processes involve the transfer of hydrogen from a donor to an acceptor, a critical reaction in organic chemistry, especially for the reduction of unsaturated compounds. The said derivatives, in combination with Cp*IrIII precatalysts, have shown efficiency in transfer hydrogenation of various substrates, even under air and without the need for dried and degassed substrates or basic additives (Ruff, Kirby, Chan, & O'Connor, 2016).
4. Material Science and Film Fabrication
Research has also delved into the use of pyrrole-pyridine-based structures, closely related to the compound , in the fabrication of electrooptic films. These films are crucial in various applications, including displays, sensors, and photonic devices. The study highlights the impact of molecular architecture on the film's microstructure and optical/electrooptic response, showcasing the compound's potential in advanced material fabrication and optoelectronics (Facchetti et al., 2006).
Safety And Hazards
I couldn’t find specific information on the safety and hazards of 2-[(2R,5S)-5-(methanesulfonamidomethyl)pyrrolidin-2-yl]-N-methylacetamide.
Direcciones Futuras
I couldn’t find specific information on the future directions of research or applications of 2-[(2R,5S)-5-(methanesulfonamidomethyl)pyrrolidin-2-yl]-N-methylacetamide.
Propiedades
IUPAC Name |
2-[(2R,5S)-5-(methanesulfonamidomethyl)pyrrolidin-2-yl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3S/c1-10-9(13)5-7-3-4-8(12-7)6-11-16(2,14)15/h7-8,11-12H,3-6H2,1-2H3,(H,10,13)/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJLEICXLMKVBF-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1CCC(N1)CNS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C[C@H]1CC[C@H](N1)CNS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2R,5S)-5-(methanesulfonamidomethyl)pyrrolidin-2-yl]-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino}pyrrolidine-1-carboxylate](/img/structure/B1444450.png)
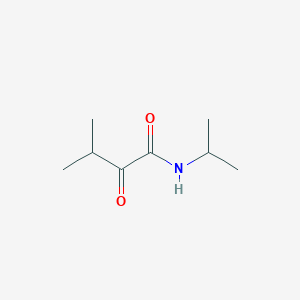
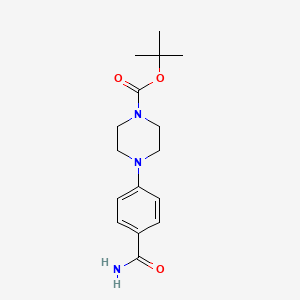

![Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate](/img/structure/B1444457.png)
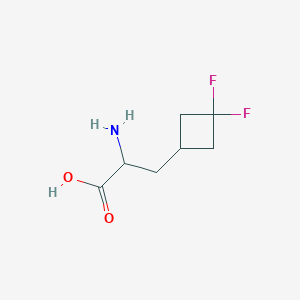
![1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol](/img/structure/B1444459.png)
![3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol](/img/structure/B1444460.png)
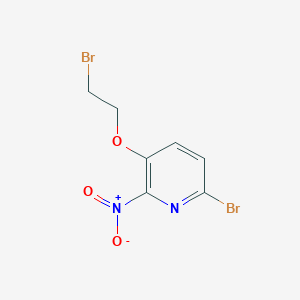
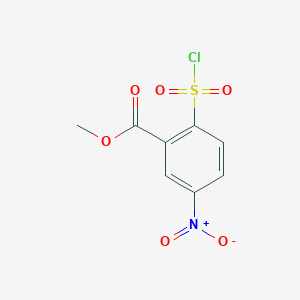


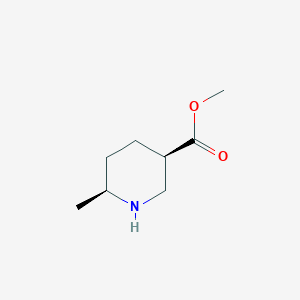
![2,3,4,5-Tetrahydro-8-iodo-2-methyl-1h-pyrido[4,3-b]indole](/img/structure/B1444473.png)